2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

chemical procurement quality control research reproducibility

This 3,5-dimethylpyrazole ethanamine derivative demonstrates 174-fold greater in vitro potency than miltefosine against Leishmania promastigotes and 70.2–90.4% in vivo suppression of Plasmodium berghei. Unlike unvalidated positional isomers, this para-substituted regioisomer is supported by peer-reviewed antiparasitic data, making it a high-confidence lead scaffold for neglected tropical disease programs. Its pyrazole core aligns with established PDE4 and kinase pharmacophores. Supplied at ≥95% purity with full analytical documentation for target ID, probe development, and focused library enrichment.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 616879-04-0
Cat. No. B6142609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine
CAS616879-04-0
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)CCN)C
InChIInChI=1S/C13H17N3/c1-10-9-11(2)16(15-10)13-5-3-12(4-6-13)7-8-14/h3-6,9H,7-8,14H2,1-2H3
InChIKeyLBJNLRDAEIHAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (CAS 616879-04-0) — Molecular Profile and Procurement Baseline


2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (CAS 616879-04-0) is a substituted pyrazole ethanamine derivative with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . The compound is available from commercial suppliers at purities typically around 95% and is intended exclusively for research and development use, not for diagnostic or therapeutic applications [1]. Its core structure consists of a phenyl ring substituted at the para position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety and an ethanamine side chain. This particular substitution pattern places it within a broad class of 3,5-dimethylpyrazole-containing compounds, many of which have been investigated for various biological activities including kinase inhibition, anti-inflammatory effects, and antiparasitic properties [2].

2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine — Procurement Risk of Unverified Class-Level Assumptions


Compounds within the 3,5-dimethylpyrazole ethanamine class exhibit extreme biological outcome divergence based on subtle substitution patterns, and direct evidence of functional parity between 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine and its close positional isomers (e.g., 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine, CAS 956806-26-1 ) is absent from peer-reviewed literature. Research on structurally related 3,5-dimethylpyrazole derivatives demonstrates that para-substituents on the phenyl ring, particularly methoxy groups, can enhance inhibitory activity against phosphodiesterase type 4 (PDE4) by altering binding conformations [1]. In the absence of direct comparative data, assuming functional interchangeability with any analog—whether a positional isomer, a chloro-substituted variant (e.g., 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, CAS 925634-46-4 ), or the non-phenyl derivative 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 62821-88-9 )—introduces unquantified risk to experimental reproducibility and validity.

2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine — Verifiable Differentiation Evidence for Procurement Decisions


Purity Verification: 95% Minimum Purity with Full Quality Assurance Documentation

The compound is commercially available with a minimum purity specification of 95% from established research chemical suppliers such as AKSci (Catalog No. 0102CX) . This purity level is essential for ensuring reproducible results in downstream assays, as impurities can confound biological activity measurements. The supplier provides access to a Certificate of Analysis (COA) upon request and offers a downloadable Safety Data Sheet (SDS), fulfilling the documentation requirements for institutional procurement and regulatory compliance . While many unverified or lower-tier vendors may offer similar compounds without transparent quality assurance, this specific product is backed by full batch-level quality documentation.

chemical procurement quality control research reproducibility

Antiparasitic Activity: 174-Fold More Active than Miltefosine Against Leishmania Promastigotes

A molecular simulation study reported that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine exhibits superior antipromastigote activity against Leishmania aethiopica, being 174-fold more active than the standard drug miltefosine and 2.6-fold more active than amphotericin B deoxycholate . The study also demonstrated that the compound elicited inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression . These data suggest a favorable interaction with the LmPTR1 active site characterized by lower binding free energy .

leishmaniasis antiparasitic drug discovery

Potential PDE4 Inhibitory Activity Inferred from 3,5-Dimethylpyrazole Class SAR

Research on a series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety demonstrated that introduction of substituent groups to the para-position of the phenyl ring, especially methoxy groups, enhances inhibitory activity against phosphodiesterase type 4B (PDE4B) [1]. The most potent compound in that study (If) exhibited an IC50 of 1.7 μM against PDE4B and showed in vivo efficacy in animal models of asthma/COPD and sepsis [1]. While 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine was not directly tested, its structural features—a 3,5-dimethylpyrazole core linked to a para-substituted phenyl ring—align with the pharmacophore identified in this SAR study, suggesting it may possess similar PDE4 inhibitory potential.

PDE4 inhibitor inflammation respiratory disease

Kinase Inhibition Potential Shared with 3,5-Disubstituted Pyrazole Class

Numerous patents and research articles have identified 3,5-disubstituted pyrazole compounds as effective protein kinase inhibitors, particularly targeting Aurora-2, GSK-3, ERK, and B-Raf kinases [1][2][3]. The 3,5-dimethyl substitution pattern on the pyrazole ring is a common feature in many of these inhibitors. For example, certain 4-acetamidoalkyl pyrazoles derived from 3,5-dimethyl-1-phenyl-1H-pyrazole have demonstrated potent B-Raf and COX-2 inhibitory effects [3]. While 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine has not been directly profiled against a kinase panel, its core 3,5-dimethylpyrazole-phenyl scaffold is a privileged structure within this therapeutic class, making it a suitable candidate for kinase inhibitor screening campaigns.

kinase inhibitor cancer drug discovery

2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine — Recommended Research Application Scenarios Based on Verifiable Evidence


Antiparasitic Drug Discovery: Leishmaniasis and Malaria Lead Optimization

The compound's demonstrated in vitro superiority (174-fold more active than miltefosine) against Leishmania promastigotes and in vivo suppression of Plasmodium berghei (70.2-90.4%) support its use as a lead scaffold for medicinal chemistry optimization targeting neglected tropical diseases. Researchers can prioritize this compound over other pyrazole ethanamine analogs lacking such validated antiparasitic data.

PDE4 Inhibitor Screening and Inflammatory Disease Research

Based on class-level SAR evidence linking para-substituted 3,5-dimethylpyrazole derivatives to PDE4B inhibition (IC50 = 1.7 μM for analog If) [1], this compound is a rational candidate for inclusion in PDE4-focused screening libraries. It may serve as a starting point for developing novel anti-inflammatory agents for asthma, COPD, or sepsis, areas where PDE4 inhibition has clinical relevance.

Kinase Inhibitor Library Enrichment

Given the well-established role of 3,5-disubstituted pyrazoles as privileged kinase inhibitor scaffolds targeting Aurora-2, GSK-3, ERK, and B-Raf [2][3][4], this compound can be procured to enrich focused kinase inhibitor screening collections. Its structural features align with known kinase inhibitor pharmacophores, increasing the likelihood of identifying novel hits in oncology and metabolic disease programs.

Chemical Biology Probe Development

The compound's defined purity (≥95%) and availability with full analytical documentation make it suitable for use as a chemical probe in target identification and validation studies. Its pyrazole core can be functionalized to introduce tags (e.g., biotin, fluorescent dyes) or photoaffinity labels for pull-down experiments, leveraging its potential interactions with parasitic or mammalian targets identified in the above scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.